
N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” have been synthesized and characterized . Another related compound, “N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides” was synthesized from readily available materials .Scientific Research Applications
C(sp(3))-H Bond Activation
N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-3-carboxamide has been utilized in studies exploring palladium-catalyzed C(sp(3))-H bond activation. In one study, bidentate auxiliaries derived from the isoxazole-3-carboxamide and oxazole-4-carboxamide moieties were used to direct Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to various γ-substituted non-natural amino acids. This research highlights the compound's role in facilitating selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives, demonstrating its potential in synthetic chemistry for the creation of novel amino acid derivatives with possible pharmaceutical applications (Pasunooti et al., 2015).
Synthesis of Heterocyclic Compounds
The compound has also been used in the synthesis of highly functionalized heterocyclic compounds. For example, a concise synthesis of 5,6-dihydrobenzo[h]quinoline-3-carbonitriles through base-induced ring transformation of related chromene-carbonitriles showcases its utility in the construction of complex molecular structures, which could be of interest in the development of new materials or bioactive molecules (Pratap & Ram, 2007).
Antimicrobial Activity
Research into antimicrobial activities of related compounds, including various derivatives of chromene, has revealed potential biological applications. A study on 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives synthesized under microwave irradiation demonstrated significant antibacterial and antifungal activities. These findings suggest that modifications of the this compound structure could lead to effective antimicrobial agents (Raval, Naik, & Desai, 2012).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-8-6-12(16-20-8)15-14(18)10-7-19-11-5-3-2-4-9(11)13(10)17/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUNNHMJAJMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)

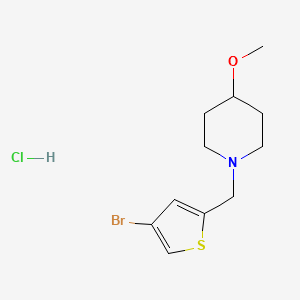
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)
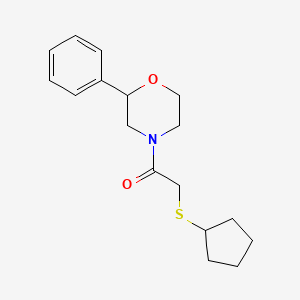
![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)
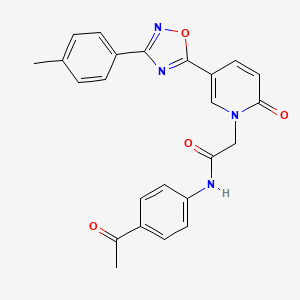
![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)

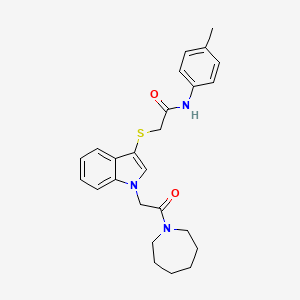
![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2835511.png)
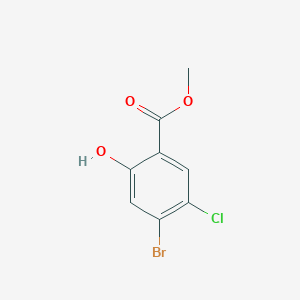
![4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2835517.png)